molecular formula C12H18Cl6N4O3 B593516 CAY10703

CAY10703

货号: B593516
分子量: 479.0 g/mol
InChI 键: CXWSCUTUXVKDSD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CAY10703,正式名称为 N,N’,N’'-(氮杂三(乙烷-2,1-二基))三(2,2-二氯乙酰胺),是一种稳定的二氯乙酸衍生物。它是二氯乙酸的三聚体,而二氯乙酸以其对丙酮酸脱氢酶激酶亚型的抑制作用而闻名。 该化合物对白血病细胞系表现出显着的细胞毒性,并被用于各种科学研究领域,包括癌症、细胞信号传导和线粒体生物学 .

科学研究应用

CAY10703 具有广泛的科学研究应用,包括:

作用机制

CAY10703 通过抑制丙酮酸脱氢酶激酶亚型发挥作用,丙酮酸脱氢酶激酶亚型是在线粒体中磷酸化并抑制丙酮酸脱氢酶的酶。这种抑制将细胞代谢从糖酵解转移到线粒体葡萄糖氧化,导致白血病细胞的基底呼吸和最大呼吸降低。 该化合物的细胞毒性归因于其破坏细胞能量代谢的能力,使其成为癌症治疗的潜在候选药物 .

类似化合物:

    二氯乙酸 (DCA): 丙酮酸脱氢酶激酶的著名抑制剂,具有类似的代谢效应。

    三氯乙酸: 另一种卤代羧酸,对丙酮酸脱氢酶激酶具有抑制作用。

    一氯乙酸: 氯化程度较低的衍生物,具有类似但效力较低的效果。

This compound 的独特性: this compound 由于其三聚体结构而具有独特性,与二氯乙酸相比,它增强了其对白血病细胞系的细胞毒性。它对白血病细胞的细胞毒性至少高出 10 倍,而对来自健康供体的外周血单核细胞的细胞毒性大约低 3 倍。 这种选择性细胞毒性使 this compound 成为有希望的靶向癌症治疗化合物 .

生化分析

Biochemical Properties

CAY10703 plays a crucial role in biochemical reactions by inhibiting pyruvate dehydrogenase kinase (PDHK) isoforms. PDHK enzymes phosphorylate and inhibit pyruvate dehydrogenase (PDH) in mitochondria, thereby regulating the shift from glycolysis to mitochondrial glucose oxidation. By inhibiting PDHK, this compound promotes mitochondrial glucose oxidation, which has implications for cancer, type 2 diabetes, and other metabolic diseases . The compound interacts with enzymes such as PDHK and PDH, altering their activity and influencing cellular metabolism.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In leukemia cells, it significantly reduces both basal and maximal respiration, indicating its impact on cellular metabolism . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by shifting the metabolic balance from glycolysis to mitochondrial glucose oxidation. This shift can lead to changes in cell function, including alterations in energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting PDHK enzymes. This inhibition prevents the phosphorylation and subsequent inactivation of PDH, thereby promoting mitochondrial glucose oxidation . The compound’s mechanism of action involves enzyme inhibition, which leads to changes in gene expression and metabolic pathways. By targeting PDHK, this compound effectively shifts cellular metabolism towards oxidative phosphorylation, impacting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable in vivo after subcutaneous inoculation, remaining in circulation for more than five hours after injection . This stability allows for prolonged observation of its effects on cellular function. Long-term studies have shown that this compound can maintain its cytotoxic effects over extended periods, making it a valuable tool for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent cytotoxic effects against leukemia cells without significant toxicity to peripheral blood mononuclear cells from healthy donors . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Threshold effects and dose-dependent responses are critical considerations in the application of this compound in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose oxidation. By inhibiting PDHK, the compound shifts metabolism from glycolysis to mitochondrial glucose oxidation . This shift impacts metabolic flux and metabolite levels, influencing various cellular processes. The interaction with enzymes such as PDHK and PDH plays a crucial role in regulating these metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s stability and solubility properties allow it to remain in circulation for extended periods, facilitating its distribution to target cells and tissues . The effects on localization and accumulation are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it exerts its effects on PDHK and PDH enzymes . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its activity and function within the mitochondria. This localization is essential for its role in regulating cellular metabolism and energy production.

准备方法

合成路线和反应条件: CAY10703 的合成涉及在受控条件下将二氯乙酸与三(2-氨基乙基)胺反应。反应通常需要二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等溶剂,并在室温下进行。 然后通过结晶纯化产物,以达到 ≥95% 的纯度 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用高纯度试剂和溶剂,以确保最终产品的稳定性和质量。优化反应条件以最大限度地提高产率并减少杂质。 然后对化合物进行严格的质量控制措施,包括高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱法 .

化学反应分析

反应类型: CAY10703 会发生各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化物。

    还原: 还原反应可以将 this compound 转化为氯化程度较低的衍生物。

    取代: this compound 中的卤素原子可以使用合适的试剂被其他官能团取代。

常用试剂和条件:

    氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用氢化铝锂和硼氢化钠等还原剂。

    取代: 采用甲醇钠和叔丁醇钾等试剂进行取代反应。

主要产物:

相似化合物的比较

    Dichloroacetate (DCA): A well-known inhibitor of pyruvate dehydrogenase kinase with similar metabolic effects.

    Trichloroacetate: Another halogenated carboxylic acid with inhibitory effects on pyruvate dehydrogenase kinase.

    Monochloroacetate: A less chlorinated derivative with similar but less potent effects.

Uniqueness of CAY10703: this compound is unique due to its trimeric structure, which enhances its cytotoxicity against leukemia cell lines compared to dichloroacetate. It is at least 10-fold more cytotoxic against leukemia cells and approximately 3-fold less cytotoxic against peripheral blood mononuclear cells from healthy donors. This selective cytotoxicity makes this compound a promising compound for targeted cancer therapy .

属性

IUPAC Name

N-[2-[bis[2-[(2,2-dichloroacetyl)amino]ethyl]amino]ethyl]-2,2-dichloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl6N4O3/c13-7(14)10(23)19-1-4-22(5-2-20-11(24)8(15)16)6-3-21-12(25)9(17)18/h7-9H,1-6H2,(H,19,23)(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWSCUTUXVKDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCNC(=O)C(Cl)Cl)CCNC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。